(2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol
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Overview
Description
(2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol is an organic compound characterized by the presence of a chloro group, two hydroxyl groups, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and butane-1,2-diol.
Hydroxylation: The hydroxyl groups are introduced via hydroxylation reactions, which can be carried out using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Properties
CAS No. |
126917-45-1 |
---|---|
Molecular Formula |
C10H11ClF2O2 |
Molecular Weight |
236.64 g/mol |
IUPAC Name |
(2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol |
InChI |
InChI=1S/C10H11ClF2O2/c1-6(11)10(15,5-14)8-3-2-7(12)4-9(8)13/h2-4,6,14-15H,5H2,1H3/t6-,10-/m1/s1 |
InChI Key |
QLTWFOKSXGYQMZ-LHLIQPBNSA-N |
SMILES |
CC(C(CO)(C1=C(C=C(C=C1)F)F)O)Cl |
Isomeric SMILES |
C[C@H]([C@](CO)(C1=C(C=C(C=C1)F)F)O)Cl |
Canonical SMILES |
CC(C(CO)(C1=C(C=C(C=C1)F)F)O)Cl |
Synonyms |
(2R,3R)-3-CHLORO-2-(2,4-DIFLUORO-PHENYL)-BUTANE-1,2-DIOL |
Origin of Product |
United States |
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